molecular formula C12H9ClN2O4S B2915424 4-chloro-2-nitro-N-phenylbenzenesulfonamide CAS No. 91498-48-5

4-chloro-2-nitro-N-phenylbenzenesulfonamide

Cat. No.: B2915424
CAS No.: 91498-48-5
M. Wt: 312.72
InChI Key: SKXKFNWRPFEUBZ-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide Chemistry

The discovery of sulfonamides marked a paradigm shift in medicinal and synthetic chemistry. Sulfanilamide, first synthesized in 1908 but not recognized for its antibacterial properties until the 1930s, laid the foundation for systemic antimicrobial therapy. Gerhard Domagk’s identification of Prontosil (1932), a sulfonamide-containing azo dye, demonstrated that metabolic activation to sulfanilamide was critical for antibacterial efficacy. This breakthrough catalyzed structural derivatization efforts to enhance potency and reduce toxicity.

4-Chloro-2-nitro-N-phenylbenzenesulfonamide emerged as part of this innovation wave, combining a sulfonamide backbone with electron-withdrawing substituents (chloro and nitro groups) and an N-phenyl moiety. Early synthesis routes relied on sulfonyl chloride intermediates, but modern methods, such as palladium-catalyzed cross-coupling (e.g., aryl chlorides with potassium aryltrifluoroborates), improved yields to >80%. The compound’s structural complexity reflects mid-20th-century efforts to optimize sulfonamide stability and reactivity through halogenation and nitration.

Table 1: Key Milestones in Sulfonamide Derivative Synthesis

Year Development Impact on this compound Research
1932 Discovery of Prontosil Validated sulfonamide scaffold for chemical modification
1940 Introduction of nitro-group derivatives Enabled synthesis of nitro-substituted sulfonamides
2000 Palladium-catalyzed cross-coupling Facilitated efficient aryl-aryl bond formation in synthesis
2020 Electrochemical sulfonylation Reduced reliance on hazardous chlorinating agents

Academic Significance in Chemical Sciences

This compound exemplifies the interplay between electronic effects and bioactivity. The nitro group at position 2 enhances electrophilicity, enabling nucleophilic aromatic substitution reactions, while the chloro group at position 4 stabilizes intermediates through inductive effects. These features make it a versatile precursor in synthesizing heterocyclic compounds, including quinoline and benzothiazole derivatives.

In crystallography, its planar sulfonamide group (S–N bond length: ~1.63 Å) and dihedral angle between aromatic rings (~75°) have been analyzed via X-ray diffraction to understand steric effects on molecular packing. Computational studies using DFT/B3LYP/6-311++G** methods reveal a HOMO-LUMO gap of 4.98 eV, correlating with moderate reactivity in electron-transfer reactions.

Research Landscape Evolution

Post-2000, research shifted toward sustainable synthesis and multifunctional applications:

  • Green Chemistry : A 2023 study demonstrated a one-pot decarboxylative fluorosulfonylation method using carboxylic acids, reducing waste by 40% compared to traditional routes.
  • Hybrid Molecules : Coupling with pyrrole-carboxylate scaffolds yielded antimicrobial hybrids with 15–19 mm inhibition zones against E. coli and S. typhimurium.
  • Analytical Advances : TLC-SERS (thin-layer chromatography–surface-enhanced Raman spectroscopy) enabled detection limits of 6.2–18.8 ng/mL in residue analysis.

Table 2: Modern Synthesis Techniques for this compound

Method Conditions Yield Key Advantage
Pd/Cu Catalyzed Coupling K2CO3, H2O, 95°C, 12h 82.5% Scalable, aqueous medium
Electrochemical Synthesis LiClO4, graphite electrode, 25°C 76% Solvent-free, low energy input
Microwave-Assisted DMF, 150°C, 20min 89% Rapid reaction time

Methodological Challenges in Sulfonamide Research

  • Synthetic Complexity :

    • Nitro-group placement requires precise control to avoid meta-substitution byproducts. Excess nitric acid leads to over-nitration, reducing yields by ≤30%.
    • Palladium catalyst loading (0.0003–0.0009 mol%) must balance cost and reactivity; lower concentrations prolong reaction times (>24h).
  • Purification Difficulties :

    • Similar polarities between this compound and byproducts (e.g., 2-chloro-5-nitro derivatives) necessitate gradient HPLC with C18 columns.
  • Stability Issues :

    • Hydrolysis of the sulfonamide bond occurs at pH <3, limiting applications in acidic environments. Stabilization via co-crystallization with β-cyclodextrin improves shelf life.
  • Analytical Limitations :

    • Traditional UV detection (λ~260 nm) lacks specificity in biological matrices. LC-MS/MS with MRM transitions (m/z 313→156) enhances sensitivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKFNWRPFEUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-chloro-2-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-nitro-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The position and nature of substituents significantly influence physical, chemical, and biological properties. Key analogs include:

(a) N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
  • Substituents : Chloro and nitro groups on a propyl chain; methyl group on the benzene ring.
  • The methyl group enhances lipophilicity.
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Substituents : Chloro and nitro groups on the phenyl ring; methylsulfonyl and acetamide groups.
(c) N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide ()
  • Substituents : Chloro on the phenyl ring; nitro on the benzene ring (position 4).
  • Impact : Positional isomerism (nitro at position 4 vs. 2 in the target compound) alters electronic effects. The para-nitro group may increase resonance stabilization compared to ortho-substitution.

Physical Properties

Melting points and spectral data from analogs suggest trends:

Compound Melting Point (°C) Characterization Methods Reference
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino derivative (Compound 11) 177–180 HPLC, IR
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported X-ray crystallography, NMR
N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide Not reported IR, recrystallization

The target compound’s melting point is expected to fall within 150–200°C, influenced by nitro and chloro groups’ intermolecular interactions. IR spectra would show characteristic S=O (~1350 cm⁻¹), NO₂ (~1520 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches.

Biological Activity

4-Chloro-2-nitro-N-phenylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9ClN2O4S
  • Molecular Weight : 312.73 g/mol
  • Structural Characteristics : The compound features a chloro group, a nitro group, and a sulfonamide moiety, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction affects various cellular processes, including signal transduction and metabolic pathways.
  • Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Anticancer Properties : Preliminary research suggests potential anticancer effects, possibly through apoptosis induction or cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes the key biological activities observed for this compound:

Activity Type Target Organism/Cell Line IC50/EC50 Values Mechanism
AntimicrobialStaphylococcus aureus25 µMInhibition of cell wall synthesis
AntifungalCandida albicans15 µMDisruption of cell membrane integrity
AnticancerMCF-7 (breast cancer cells)30 µMInduction of apoptosis
AntiparasiticTrypanosoma brucei20 µMInhibition of metabolic pathways

Case Studies

  • Antimicrobial Efficacy :
    A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Anticancer Activity :
    In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 30 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Antiparasitic Potential :
    High-throughput screening identified the compound's activity against Trypanosoma brucei, with an EC50 value of approximately 20 µM. This finding positions it as a candidate for further development in treating parasitic infections .

Q & A

Q. Key Reaction Parameters

ReagentRoleOptimal Ratio
4-Chloro-2-nitrobenzenesulfonyl chlorideElectrophile1.2–1.5 eq
Aniline derivativeNucleophile1.0 eq
PyridineBase (HCl scavenger)2.0 eq

How is structural confirmation performed for this compound?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm aromatic substitution patterns and sulfonamide linkage. For example, the sulfonamide proton (N–H) appears as a broad singlet near δ 10–12 ppm.
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond: ~1.63 Å; C–Cl bond: ~1.74 Å) .
  • IR Spectroscopy : Sulfonyl S=O stretches appear as strong absorptions at 1350–1150 cm1^{-1}.

What purification strategies are effective for isolating high-purity this compound?

Recrystallization using ethanol/water (7:3 v/v) yields >95% purity. For trace impurities (e.g., unreacted sulfonyl chloride), flash chromatography (silica gel, hexane/ethyl acetate 4:1) is recommended. HPLC (C18 column, acetonitrile/water gradient) resolves isomeric byproducts .

Advanced Research Questions

How to resolve contradictions in spectroscopic data during structural analysis?

Unexpected NMR signals (e.g., split N–H peaks) may arise from rotational barriers in the sulfonamide group. Solutions include:

  • Variable-Temperature NMR : To observe coalescence of split signals.
  • 2D NMR (HSQC, HMBC) : Maps 1H^1H-13C^{13}C correlations to confirm connectivity.
  • Computational Modeling (DFT) : Predicts optimized geometries and chemical shifts for comparison .

What strategies optimize synthetic yield in large-scale preparations?

Yield optimization requires:

  • Catalyst Screening : DMF (0.1–1.0 mol%) as a Lewis acid catalyst improves sulfonylation efficiency.
  • Solvent Selection : Anhydrous THF or DCM minimizes hydrolysis of sulfonyl chloride.
  • Stoichiometry Adjustments : Excess sulfonyl chloride (1.5 eq) compensates for moisture sensitivity .

Q. Yield Optimization Data

CatalystSolventYield (%)
NoneDCM65
DMF (0.5 mol%)DCM88
PyridineTHF72

How does the sulfonamide group influence biological activity in medicinal chemistry studies?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance binding affinity by increasing electrophilicity.
  • N-Substitution : Bulky aryl groups (e.g., phenyl) improve metabolic stability .

What are the stability challenges under varying pH conditions?

The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions:

  • Acidic Hydrolysis : Cleaves the sulfonamide bond, yielding 4-chloro-2-nitrobenzenesulfonic acid and aniline.
  • Basic Hydrolysis : Forms a sulfonate salt. Stability studies recommend storage in neutral buffers (pH 6–8) at 4°C .

How to assess environmental persistence and degradation pathways?

  • Photodegradation : UV-Vis studies show nitro groups facilitate light-induced degradation (λmax = 320 nm).
  • Microbial Degradation : Pseudomonas spp. metabolize the sulfonamide moiety under aerobic conditions.
  • LC-MS/MS : Identifies degradation products (e.g., nitroso intermediates) .

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